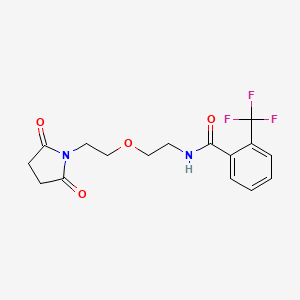

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide

Descripción

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core and a polyethylene glycol (PEG)-like ethoxy chain terminating in a 2,5-dioxopyrrolidin-1-yl moiety. The compound’s structure combines a hydrophobic trifluoromethyl-substituted aromatic ring with a hydrophilic, reactive pyrrolidinedione group.

Propiedades

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)15(24)20-7-9-25-10-8-21-13(22)5-6-14(21)23/h1-4H,5-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJFTAGKFIDNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

Introduction of the Ethoxyethyl Chain: The benzamide is then reacted with 2-(2-bromoethoxy)ethanol under basic conditions to introduce the ethoxyethyl chain.

Attachment of the Dioxopyrrolidinyl Group: Finally, the ethoxyethyl intermediate is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

Substitution: The ethoxyethyl chain and dioxopyrrolidinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide in exhibiting anticancer properties. For instance, derivatives containing the 2,5-dioxopyrrolidine moiety have shown promising results in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial activity. Research indicates that the incorporation of trifluoromethyl groups enhances the biological activity of sulfonamide derivatives against a range of bacterial strains . The structure of this compound suggests potential efficacy against resistant strains due to its unique pharmacophore.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:

| Compound | Activity | Key Modifications |

|---|---|---|

| Compound A | High anticancer activity | Addition of trifluoromethyl group |

| Compound B | Moderate antimicrobial activity | Alteration of ethoxy chain length |

| This compound | Potentially high activity | Optimal combination of dioxopyrrolidine and trifluoromethyl |

Synthesis and Evaluation

A study focused on synthesizing a series of benzamides with dioxopyrrolidine units demonstrated that modifications to the ethoxy chain significantly impacted their biological activities. The synthesized compounds were tested against various cancer cell lines, revealing that those with longer ethoxy chains exhibited enhanced cytotoxic effects .

Targeting Malaria

Research has shown that derivatives of similar compounds can effectively target malaria parasites by disrupting metabolic pathways essential for their survival. The introduction of trifluoromethyl groups was linked to improved binding affinity to target enzymes involved in the parasite's lifecycle .

Mecanismo De Acción

The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl-Benzamide Motifs

- N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (): This compound shares the benzamide core and trifluoromethyl-containing substituents but replaces the pyrrolidinedione-ethoxy chain with two trifluoroethoxy groups.

- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) (): A pesticide with a trifluoromethyl-triazolone moiety, this compound highlights the versatility of CF₃ groups in agrochemicals. Unlike the target compound, sulfentrazone lacks a benzamide backbone, emphasizing divergent applications (agricultural vs.

Compounds with Pyrrolidinedione or Reactive Handles

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate (): This pyrrolidinedione-containing compound is used as a heterobifunctional crosslinker. Its ethoxy chain and terminal dioxopyrrolidinyl group mirror the target compound’s structure, suggesting shared utility in bioconjugation or prodrug strategies. However, the absence of a benzamide core limits direct pharmacological comparisons .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

This benzamide derivative features an N,O-bidentate directing group for metal-catalyzed C–H functionalization. While structurally simpler than the target compound, its design principles (directing groups for reactivity) may inform synthetic strategies for modifying the ethoxy-pyrrolidinedione chain .

Anticancer and Antiviral Benzamides ():

Several compounds in , such as N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide, incorporate trifluoromethyl groups and benzamide backbones. These analogues often include thioether-linked heterocycles (e.g., thiazole, isoxazole) instead of pyrrolidinedione, which may enhance target specificity in oncology or virology. The target compound’s pyrrolidinedione could offer distinct advantages in solubility or controlled release .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s ethoxy-pyrrolidinedione chain may be synthesized via similar methods to ’s Example 427, which employs tert-butyl carbamate intermediates and acid-mediated deprotection .

- Reactivity: The pyrrolidinedione group’s susceptibility to nucleophilic attack (e.g., by amines or thiols) suggests utility in prodrug design or covalent inhibitor development, contrasting with non-reactive analogues in .

- Biological Performance : Trifluoromethyl groups in ’s antiviral compounds demonstrate enhanced target binding via hydrophobic and electrostatic interactions, a trait likely shared by the target compound .

Actividad Biológica

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C13H17F3N2O3

- Molecular Weight : 308.29 g/mol

- CAS Number : 2034538-61-7

The structure features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound showed effective results in various seizure models:

| Compound | ED50 (mg/kg) | Seizure Model |

|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock (MES) |

| Compound 22 | 22.4 | 6 Hz Seizures |

| Compound 22 | 59.4 | Pentylenetetrazole (PTZ) |

These findings suggest that the biological activity may be mediated through multiple mechanisms, including sodium/calcium channel modulation and TRPV1 receptor antagonism .

Antinociceptive Properties

In addition to anticonvulsant effects, the compound has demonstrated antinociceptive activity in animal models. The lead compound from a related study showed significant efficacy in reducing pain responses in formalin-induced pain models.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Ion Channels : The compound may inhibit voltage-gated sodium and calcium channels, which are critical in neuronal excitability.

- TRPV1 Receptor Antagonism : This receptor plays a significant role in pain perception and inflammation.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

- Study on Antiplasmodial Activity : A derivative was tested against Plasmodium falciparum strains, revealing moderate activity with an IC50 value indicating effectiveness against resistant strains .

- Neuroprotective Effects : In vivo studies demonstrated that certain derivatives could protect against neurodegeneration in mouse models of epilepsy .

Q & A

Basic Research Question

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 1011 [M+H]+) and purity (>95%) using C18 columns with acetonitrile/water gradients .

- NMR : 1H/13C NMR resolves structural features (e.g., trifluoromethyl singlet at δ ~110 ppm in 19F NMR) .

- FTIR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and NHS ester bands (1780–1810 cm⁻¹) .

How can researchers address discrepancies in synthetic yields or byproduct formation?

Advanced Research Question

- Byproduct Analysis : Use LCMS to identify intermediates (e.g., tert-butyl carbamate byproducts at m/z ~300–400) and adjust protecting group strategies .

- Catalyst Screening : Test Pd/C or peptide coupling agents (e.g., HATU) to improve coupling efficiency .

- Solvent Optimization : Replace ethyl acetate with DMF for solubility-limited steps .

What is the impact of the trifluoromethyl group on physicochemical properties and target binding?

Advanced Research Question

- Lipophilicity : The -CF3 group increases logP by ~1 unit, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Reduces oxidative metabolism in microsomal assays (t½ increase by 2–3x vs. non-fluorinated analogs) .

- Target Affinity : Docking studies suggest -CF3 enhances hydrophobic pocket interactions in bromodomains (e.g., BRD4) .

What strategies assess NHS ester stability under physiological conditions?

Advanced Research Question

- pH-Dependent Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and quantify intact ester via HPLC at 0, 2, 4, and 8 hours .

- Competitive Stability : Compare hydrolysis rates in plasma vs. buffer to evaluate esterase susceptibility .

- Stabilizers : Add 10% sucrose or trehalose to lyophilized formulations for long-term storage .

How can SAR studies explore the ethoxyethyl linker’s role in biological activity?

Advanced Research Question

- Linker Modifications : Synthesize analogs with varied spacer lengths (e.g., PEG2 vs. PEG4) and test cytotoxicity (e.g., IC50 in cancer cell lines) .

- Enzymatic Cleavage : Assess linker stability using cathepsin B or glutathione to mimic intracellular conditions .

- Computational Modeling : MD simulations predict flexibility and solvent accessibility of the linker .

What challenges arise in scaling up synthesis, and how are they mitigated?

Advanced Research Question

- Exothermic Reactions : Use jacketed reactors with temperature control during acid deprotection (e.g., 4N HCl additions) .

- Purification at Scale : Replace HPLC with flash chromatography (C18 cartridges) for cost-effective isolation .

- Reproducibility : Implement in-process LCMS checks to monitor intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.